molecular formula C8H8ClNO3 B2924754 6-Chloro-3-ethoxypyridine-2-carboxylic acid CAS No. 2260937-94-6

6-Chloro-3-ethoxypyridine-2-carboxylic acid

Cat. No. B2924754
CAS RN: 2260937-94-6
M. Wt: 201.61
InChI Key: JUYOLBVZEVAMEL-UHFFFAOYSA-N
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Description

6-Chloro-3-ethoxypyridine-2-carboxylic acid is a chemical compound with the CAS Number: 2260937-94-6 . It has a molecular weight of 201.61 . It is a powder in physical form .


Physical And Chemical Properties Analysis

6-Chloro-3-ethoxypyridine-2-carboxylic acid is a powder in physical form . It has a molecular weight of 201.61 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Potential Anticancer Agents

6-Chloro-3-ethoxypyridine-2-carboxylic acid has been used in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds were studied for their effects on the proliferation and the mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia, highlighting their potential as anticancer agents (Temple et al., 1983).

Development of Lanthanide-Organic Frameworks

The compound has been involved in the development of novel lanthanide-organic coordination polymeric networks. These networks have been synthesized using 6-hydroxypyridine-3-carboxylic acid and oxalic acid under hydrothermal conditions with Ln(2)O(3) (Ln = Nd, Sm, Eu, Gd), showcasing its utility in creating three-dimensional architecture and two-dimensional layer networks in coordination polymers (Liu et al., 2009).

Antibacterial Activity

Research into pyridonecarboxylic acids as antibacterial agents has included derivatives of 6-chloro-3-ethoxypyridine-2-carboxylic acid. The synthesis and antibacterial activity of compounds such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues demonstrate the role of this chemical in the development of new antibacterial agents (Egawa et al., 1984).

Catalytic and Coordination Chemistry

It serves as a precursor in the synthesis of copper(II) complexes and showcases its utility in catalytic activities. Specifically, substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, prepared from 6-methoxycarbonylpyridine-2-carboxylic acid, have shown potential in catalysis, forming stable complexes with Cu(II) ions and exhibiting catalytic activity for addition reactions of terminal alkynes to imines (Drabina et al., 2010).

Synthesis of N-Methoxy-N-Methylamides

The conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides using 2-chloro-1-methylpyridinium iodide as the coupling agent, without racemization when chiral carboxylic acids are used, highlights another significant application. This synthesis method showcases the compound's role in facilitating the production of N-methoxy-N-methylamides from carboxylic acids in high yields (Sibi et al., 1995).

Safety And Hazards

The safety information for 6-Chloro-3-ethoxypyridine-2-carboxylic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

6-chloro-3-ethoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-5-3-4-6(9)10-7(5)8(11)12/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYOLBVZEVAMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-ethoxypyridine-2-carboxylic acid

CAS RN

2260937-94-6
Record name 6-chloro-3-ethoxypyridine-2-carboxylic acid
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